molecular formula C8H10N2 B1311120 1,2,3,4-Tetrahydro-1,5-naphthyridine CAS No. 13993-61-8

1,2,3,4-Tetrahydro-1,5-naphthyridine

Cat. No. B1311120
CAS RN: 13993-61-8
M. Wt: 134.18 g/mol
InChI Key: OALXTMWCXNPUKJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,5-naphthyridine is a heterocyclic compound that has been the subject of various synthetic methods and evaluations for its potential applications in medicinal chemistry and materials science. The compound is characterized by a naphthyridine core, which is a bicyclic structure consisting of two fused rings containing nitrogen atoms at the 1 and 5 positions. This core structure is modified in the tetrahydro-1,5-naphthyridines by the addition of hydrogen atoms, resulting in a saturated bicyclic system that can serve as a versatile scaffold for further chemical modifications .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines can be achieved through various routes. One method involves the intramolecular inverse-electron-demand Diels-Alder reaction between imidazoles and 1,2,4-triazines, which yields the desired product with the loss of nitrogen and a nitrile . Another approach includes the condensation of pyrrolo[1,2-b]isoquinolines, which undergoes a rearrangement to afford the naphthyridine derivatives . Additionally, the synthesis of related compounds has been reported through the condensation of 1-benzyl-4-piperidinone with aromatic aldehydes followed by reaction with 6-aminouracils , as well as from 2-methylpyrazine through a multi-step process involving condensation, elimination, and cyclic addition reactions . The Suzuki cross-coupling method has also been employed to introduce substituents into the naphthyridine core, expanding the range of potential derivatives .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydro-1,5-naphthyridines has been confirmed through various analytical techniques such as NMR, MS, and X-ray crystallography. These analyses have provided detailed insights into the arrangement of atoms within the molecule and the nature of its three-dimensional conformation .

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1,5-naphthyridines can undergo a variety of chemical reactions that allow for the introduction of different functional groups and the creation of diverse libraries of compounds. Reactions such as epoxide openings, palladium-catalyzed N-arylations, acylations, and urea formation have been successfully applied to these scaffolds . Additionally, regioselective metalations using Zn-, Mg-, and Li-TMP bases have been developed to introduce substituents selectively into the naphthyridine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydro-1,5-naphthyridines and their derivatives have been studied to assess their potential applications. These compounds exhibit thermal robustness with high phase transition temperatures, which is advantageous for materials applications. Optical properties such as low optical band gaps and blue fluorescence emission have been observed, indicating their suitability for use in optoelectronic devices like OLEDs. The electron affinities and ionization potentials of these materials have been estimated, demonstrating their potential as electron-transport and hole-injecting/hole-transport materials .

Scientific Research Applications

  • Synthetic Strategies and Reactivity

    • Field : Organic Chemistry
    • Application : 1,2,3,4-Tetrahydro-1,5-naphthyridines are important in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They can be easily oxidized to the aromatic 1,5-naphthyridines .
    • Methods : The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .
    • Results : This process results in the formation of 1,5-naphthyridines, which have significant importance in medicinal chemistry .
  • Anticancer Properties

    • Field : Medicinal Chemistry
    • Application : 1,6-naphthyridines, which are related to 1,2,3,4-Tetrahydro-1,5-naphthyridines, are known to have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results indicate that 1,6-naphthyridines have a wide range of biological activities, including anticancer properties .
  • Preparation of New Chiral Phosphine-Aminophosphine Ligands

    • Field : Organic Chemistry
    • Application : 1,2,3,4-Tetrahydro-1-naphthylamine, a related compound, is used in the preparation of new chiral phosphine-aminophosphine ligands .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The result is the formation of new chiral phosphine-aminophosphine ligands .
  • Enzyme-Substrate Interactions

    • Field : Biochemistry
    • Application : 1,2,3,4-Tetrahydro-1-naphthol, a related compound, was used as a chiral probe to examine the role of three aromatic residues in enzyme-substrate interactions at the sulfuryl acceptor binding site of aryl sulfotransferase IV enzyme .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results of this study would provide insights into the enzyme-substrate interactions at the sulfuryl acceptor binding site of the aryl sulfotransferase IV enzyme .

Safety And Hazards

1,2,3,4-Tetrahydro-1,5-naphthyridine is classified as Acute Toxicity (Oral, Dermal, Inhalation) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, and Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The chemistry of 1,2,3,4-Tetrahydro-1,5-naphthyridines has been explored with the goal of discovering reactions at N1 suitable for library development . This series presents an ideal “drug-like” structure type for library development in the search for new biologically active compounds .

properties

IUPAC Name

1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1,3,5,10H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALXTMWCXNPUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426060
Record name 1,2,3,4-tetrahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1,5-naphthyridine

CAS RN

13993-61-8
Record name 1,2,3,4-tetrahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,5-naphthyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,5-Naphthyridine was prepared from 3-aminopyridine according to the method described in J. Org. Chem., 1963, 1757 and was isolated as colourless needles from n-hexane m.p. 69° C (lit. 74°). 1,5-Naphthyridine (2.6 g.) was hydrogenated in 95% ethanol over PtO2 catalyst under atmospheric conditions to give 1,2,3,4-tetrahydro-1,5-naphthyridine as colourless needles (2.51 g.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
J Clerigué, MT Ramos, JC Menéndez - Molecules, 2021 - mdpi.com
The aza-vinylogous Povarov reaction between aromatic amines, α-ketoaldehydes or α-formylesters and α,β-unsaturated dimethylhydrazones was carried out in a sequential three-…
Number of citations: 8 www.mdpi.com
H Rapoport, AD Batcho - The Journal of Organic Chemistry, 1963 - ACS Publications
Fig. 1.—Ultraviolet absorption spectra of 1, 5-naphthyridine (I) and 1, 7-naphthyridine (II) in methanol. developed by considering the differences in basicity and polarity between the …
Number of citations: 70 pubs.acs.org
BR Lahue, SM Lo, ZK Wan, GHC Woo… - The Journal of Organic …, 2004 - ACS Publications
The intramolecular inverse-electron-demand Diels−Alder reaction between imidazoles and 1,2,4-triazines linked by a trimethylene tether from the imidazole N1 position to the triazine …
Number of citations: 78 pubs.acs.org
WLF Armarego - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines have been prepared by reduction of the respective naphthyridines with sodium and ethanol. Reduction of 1,5-naphthyridine with …
Number of citations: 29 pubs.rsc.org
M Fuertes, C Masdeu, E Martin-Encinas, A Selas… - Molecules, 2020 - mdpi.com
This review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years. These heterocycles present a significant importance in the field of …
Number of citations: 4 www.mdpi.com
T Hille, T Irrgang, R Kempe - … Chemie International Edition, 2017 - Wiley Online Library
New reactions that convert alcohols into important classes of compounds are becoming increasingly important as their development contributes to the conservation of our fossil carbon …
Number of citations: 71 onlinelibrary.wiley.com
F Palacios, C Alonso, A Arrieta, FP Cossío… - 2010 - Wiley Online Library
A combined theoretical and experimental study of a Povarov‐type cycloaddition reaction suggests an asynchronous concerted process that is favored by double Lewis acid activation …
F Palacios, C Alonso, M Fuertes, JM Ezpeleta… - 2011 - Wiley Online Library
The reaction of aldimine 1a, derived from ethyl glyoxalate, with activated dienophiles, such as styrene and indene, gave the tetrahydro‐1,5‐naphthyridine derivatives 3 with regio‐ and …
A Dubey, SMW Rahaman, RR Fayzullin… - …, 2019 - Wiley Online Library
Utilization of hydroxy‐substituted bipyridine ligands in transition metal catalysis mimicking [Fe]‐hydrogenase has been shown to be a promising approach in developing new catalysts …
GHC Woo - 2005 - search.proquest.com
Various 2-position substituted imidazoles were employed as electron rich dienophiles in inverse electron demand Diels-Alder (IEDDA) chemistry with 1, 2, 4-triazines, leading to a …
Number of citations: 2 search.proquest.com

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